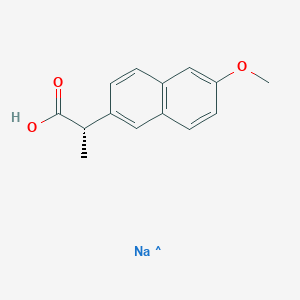![molecular formula C10H14N2O2 B8655996 4-[(4-methylpyridin-2-yl)amino]butanoic acid](/img/structure/B8655996.png)
4-[(4-methylpyridin-2-yl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methylpyridin-2-yl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butyric acid, where the butyric acid moiety is linked to a 4-methylpyridin-2-ylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpyridin-2-yl)amino]butanoic acid typically involves the reaction of 4-methylpyridin-2-amine with butyric acid or its derivatives. One common method is the condensation reaction between 4-methylpyridin-2-amine and butyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-methylpyridin-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-methylpyridin-2-yl)amino]butanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-[(4-methylpyridin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-methylpyridin-2-yl)amino]butanoic acid: Unique due to the presence of both a butyric acid moiety and a 4-methylpyridin-2-ylamino group.
Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of butyric acid and pyridine derivatives. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-[(4-methylpyridin-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-6-12-9(7-8)11-5-2-3-10(13)14/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
CDXISMUODPNZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[[2-chloro-6-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8655914.png)








![Benzene, [[(methylthio)methyl]thio]-](/img/structure/B8655988.png)




